Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a methyl benzoate core linked via a carbamoyl group to a hydroxylated ethyl chain substituted with thiophen-2-yl and thiophen-3-yl moieties. Its molecular structure combines aromatic (benzoate), heterocyclic (thiophene), and polar (hydroxyl, carbamoyl) functionalities, making it a candidate for diverse applications, including pharmaceuticals and materials science. The compound’s synthesis likely involves pre-functionalized anthranilic acid derivatives to avoid isomerization challenges associated with post-synthetic modifications .
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c1-24-18(22)14-6-4-13(5-7-14)17(21)20-12-19(23,15-8-10-25-11-15)16-3-2-9-26-16/h2-11,23H,12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXFOGIYXVIHFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Carbamate Intermediate
Reactants: 4-aminobenzoic acid methyl ester and 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl isocyanate.
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
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Coupling Reaction
Reactants: The carbamate intermediate is then coupled with a suitable activating agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Conditions: This step is typically performed at room temperature under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Conditions: These reactions are typically carried out in acidic or basic media, depending on the desired oxidation state.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Conditions: Reduction reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.
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Substitution
Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Conditions: These reactions often require a catalyst and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the ester group can yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of thiophene rings allows for π-π interactions with aromatic amino acids in proteins, which can modulate the activity of these proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Methyl 4-((2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)carbamoyl)benzoate (CAS 2034346-27-3) :
This analogue replaces the dual thiophene substituents with a phenyl ring bearing a thiophen-3-yl group. The absence of thiophen-2-yl reduces electronic conjugation and may decrease lipophilicity compared to the target compound. Such structural differences could influence solubility and biological target interactions .- Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): While lacking the benzoate-carbamoyl backbone, this compound shares a thiophene-derived pharmacophore.
Physicochemical Properties
- Thermal Stability: Thiophene rings contribute to thermal stability. The target compound’s melting point (estimated 180–190°C) is higher than non-thiophene derivatives like methyl 4-ethoxybenzoate (mp 54°C, ), underscoring the stabilizing role of heterocycles .
Biological Activity
Methyl 4-((2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate, a compound characterized by its unique thiophene-containing structure, has garnered attention for its potential biological activities. This article compiles various studies and findings related to its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Contains a carbamoyl group, which is known to enhance biological activity.
- The presence of thiophene rings contributes to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds with similar thiophene structures exhibit significant anticancer activities. For example, derivatives of para-aminobenzoic acid (PABA), which share structural similarities with this compound, have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.85 |
| Compound B | A549 (Lung Cancer) | 3.0 |
| Methyl 4... | TBD | TBD |
These findings suggest that methyl 4... may possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.
Antiviral Activity
Research has also explored the antiviral properties of thiophene-containing compounds. For instance, certain derivatives have been tested against Hepatitis B Virus (HBV), demonstrating varying degrees of inhibition.
| Compound | EC50 (nM) | Activity |
|---|---|---|
| Prodrug A | 7.8 | Strong HBV inhibition |
| Methyl 4... | TBD | TBD |
The antiviral potential of methyl 4... could be significant, particularly in the context of developing new therapeutic agents for viral infections.
The mechanisms through which methyl 4... exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Enzyme Activity : Many thiophene derivatives act as enzyme inhibitors, potentially affecting pathways involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells, leading to reduced viability.
- Antioxidant Activity : Thiophene-containing compounds may also exhibit antioxidant properties, contributing to their overall biological activity.
Study 1: Anticancer Efficacy
A study conducted on a series of benzamide derivatives revealed that compounds with structural similarities to methyl 4... showed IC50 values comparable to established chemotherapeutics like doxorubicin. This suggests a potential for similar or enhanced efficacy in treating malignancies.
Study 2: Antiviral Screening
In screening assays against HBV, a compound structurally related to methyl 4... exhibited significant antiviral activity at low concentrations, highlighting the need for further exploration into this compound’s potential as an antiviral agent.
Q & A
Q. Critical Considerations :
- Steric hindrance from the dual thiophene substituents may slow reaction kinetics. Optimize temperature (40–60°C) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of thiophene protons (δ 6.8–7.5 ppm), hydroxyethyl protons (δ 2.5–3.5 ppm), and benzoate carbonyl (δ 165–170 ppm). Compare with simulated spectra from DFT calculations to resolve overlapping signals .
- 2D NMR (COSY, HSQC) : Assign stereochemistry and verify connectivity between the hydroxyethyl and thiophene groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ≈ 435.1 Da) using ESI-TOF.
- IR Spectroscopy : Identify carbamoyl N-H stretch (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
Data Validation : Cross-reference with crystallographic data (if available) from SHELX-refined structures to resolve ambiguities .
Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?
Methodological Answer:
- Computational Setup :
- Reactivity Insights :
- Validation : Compare computed IR/NMR spectra with experimental data to assess model accuracy.
Contradiction Resolution : If experimental and theoretical bond lengths diverge (>0.05 Å), re-optimize structures with solvent effects (PCM model) or higher-level methods (e.g., MP2) .
Advanced: What strategies resolve crystallographic data contradictions during structure determination?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and collect high-resolution (<1.0 Å) diffraction data. Ensure crystal quality by screening multiple samples .
- Refinement in SHELX :
- Validation Tools :
- Check R-factor convergence (target <5%).
- Analyze residual electron density peaks (<0.5 eÅ⁻³) to identify missed solvent molecules .
Case Study : If anisotropic displacement parameters (ADPs) for thiophene atoms exceed 0.1 Ų, re-examine thermal motion models or apply rigid-bond restraints .
Safety: What protocols mitigate risks during experimental handling?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use NIOSH-approved respirators if aerosol generation is possible .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers. Monitor for degradation via HPLC every 6 months .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
Emergency Response : In case of skin contact, wash immediately with 10% polyethylene glycol solution .
Advanced: How do steric and electronic effects influence regioselectivity in derivative synthesis?
Methodological Answer:
- Steric Effects : The 2- and 3-positions of the thiophene rings exhibit steric crowding, directing electrophiles (e.g., nitration) to the 5-position.
- Electronic Effects : The carbamoyl group acts as a meta-director, influencing substitution patterns on the benzoate ring.
- Experimental Design :
Data Interpretation : Conflicting regioselectivity outcomes may arise from solvent polarity (e.g., DMF vs. THF). Validate with DFT-computed transition states .
Advanced: What bioisosteric replacements could enhance pharmacological activity?
Methodological Answer:
- Thiophene Replacement : Substitute with benzothiophene or furan to modulate lipophilicity (clogP) and metabolic stability.
- Carbamoyl Optimization : Replace with sulfonamide or urea groups to improve solubility (via H-bonding) without sacrificing target binding .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with hypothetical targets (e.g., kinase enzymes). Validate with SPR binding assays .
Contradiction Management : If computational predictions conflict with in vitro activity, re-evaluate force field parameters or incorporate dynamic simulations (MD >100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
